N-(2-METHOXYETHYL)-N-{3-[(4-METHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE
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Overview
Description
N-(2-METHOXYETHYL)-N-{3-[(4-METHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE is a compound known for its role as a reversible urea transporter B (UT-B)-selective inhibitor. This compound is part of the triazolothienopyrimidine family and has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-N-{3-[(4-METHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE typically involves a series of nucleophilic addition and cyclization reactions. One common method includes the use of carbodiimides and diazo compounds under mild conditions to construct the triazole ring . The reaction conditions are generally mild, and the process is transition-metal-free, making it an efficient and environmentally friendly approach .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and ensuring the process is cost-effective and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYETHYL)-N-{3-[(4-METHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-METHOXYETHYL)-N-{3-[(4-METHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a UT-B-selective inhibitor, useful in studying urea transport mechanisms.
Medicine: Potential therapeutic applications due to its ability to modulate urea transport.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The compound exerts its effects by targeting a UT-B intracellular site in a urea-competitive manner. It exhibits little effect toward other transporters or channels such as UT-A1, UT-A3, AQP1, CFTR, or TMEM16A. This selective inhibition decreases maximum urinary concentration and increases urination volume, making it a valuable tool in physiological studies .
Comparison with Similar Compounds
Similar Compounds
3-(4-Ethylphenylsulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine: Another UT-B inhibitor with similar properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit inhibitory activity against specific enzymes and have applications in cancer treatment.
Uniqueness
N-(2-METHOXYETHYL)-N-{3-[(4-METHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE is unique due to its high selectivity for UT-B and minimal effects on other transporters and channels. This specificity makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-methoxyethyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-11-3-5-12(6-4-11)27(23,24)17-16-19-15(18-8-9-25-2)14-13(7-10-26-14)22(16)21-20-17/h3-7,10H,8-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTXFCXYNLZWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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